molecular formula C24H22F2N4O2 B2436034 N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide CAS No. 1326916-70-4

N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide

Cat. No. B2436034
CAS RN: 1326916-70-4
M. Wt: 436.463
InChI Key: JWTCITBXACYEEX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a propanamide group, a pyrazolo[1,5-a]pyrazin-4-one group, and a 2,4-difluorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of fluorine atoms could also influence the electronic structure and reactivity of the compound .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of fluorine atoms could increase its lipophilicity, which could influence its solubility and stability .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity under different conditions, and optimizing its synthesis .

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N4O2/c1-15-3-4-17(11-16(15)2)21-13-22-24(32)29(9-10-30(22)28-21)8-7-23(31)27-14-18-5-6-19(25)12-20(18)26/h3-6,9-12,21-22,28H,7-8,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABGTFAAXPEFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide

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